molecular formula C11H12N2O4 B14345619 Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- CAS No. 91418-46-1

Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-

Cat. No.: B14345619
CAS No.: 91418-46-1
M. Wt: 236.22 g/mol
InChI Key: SFVUAOLTKINUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- is an organic compound that features a propanediamide backbone with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with propanediamide under specific conditions. The reaction is usually carried out in a solvent such as methanol at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The methylene group can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The methoxy group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Propanediamide: A simpler analog without the substituted phenyl group.

    4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Quinones: Oxidized derivatives with similar structural features.

Uniqueness

Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]- is unique due to the presence of both the propanediamide backbone and the substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

91418-46-1

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

2-[(4-hydroxy-3-methoxyphenyl)methylidene]propanediamide

InChI

InChI=1S/C11H12N2O4/c1-17-9-5-6(2-3-8(9)14)4-7(10(12)15)11(13)16/h2-5,14H,1H3,(H2,12,15)(H2,13,16)

InChI Key

SFVUAOLTKINUFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C(=O)N)C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.